Cas no 931-23-7 (Hydroxybutenolide)

Hydroxybutenolide is a versatile lactone compound characterized by its five-membered ring structure containing both hydroxyl and carbonyl functional groups. This heterocyclic framework imparts reactivity useful in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its α,β-unsaturated lactone moiety enables conjugate addition reactions, while the hydroxyl group offers further derivatization potential. Hydroxybutenolide's balanced polarity enhances solubility in common organic solvents, facilitating purification and handling. The compound's structural features make it valuable for constructing complex molecular architectures, including natural product analogs. Its stability under ambient conditions ensures practical utility in laboratory and industrial settings.
Hydroxybutenolide structure
Hydroxybutenolide structure
Product Name:Hydroxybutenolide
CAS No:931-23-7
MF:C5H6O3
MW:114.099341869354
MDL:MFCD15145822
CID:752846
PubChem ID:5279300
Update Time:2025-06-10

Hydroxybutenolide Chemical and Physical Properties

Names and Identifiers

    • 2(5H)-Furanone, 5-hydroxy-3-methyl-
    • 2-hydroxy-4-methyl-2H-furan-5-one
    • 5-Hydroxy-3-methyl-2(5H)-furanone (ACI)
    • Crotonic acid, 4,4-dihydroxy-2-methyl-, γ-lactone (7CI)
    • 2(5H)-Furanone, 3,5-dihydroxy-
    • 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran
    • 4-Hydroxy-2-methylbut-2-en-4-olide
    • 5-Hydroxy-3-methyl-2-butenolide
    • 5-hydroxy-3-methyl-2,5-dihydrofuran-2-one
    • 4-Hydroxy-2-methylbut-2-enolide
    • DTXSID90415048
    • H1747
    • CS-0139161
    • C77517
    • 931-23-7
    • 5-hydroxy-3-methyl-2(5H)-furanone
    • SY219275
    • EN300-320927
    • MFCD15145822
    • 5-hydroxy-3-methylfuran-2(5H)-one
    • ghl.PD_Mitscher_leg0.903
    • CHEBI:195253
    • SCHEMBL7548600
    • 5-Hydroxy-3-methyl-2(5H)-furanone; 2,5-Dihydro-5-hydroxy-3-methyl-2-oxofuran; 4-Hydroxy-2-methylbut-2-en-4-olide; 5-Hydroxy-3-methyl-2-butenolide; 4,4-Dihydroxy-2-methyl gamma-Lactone Crotonic Acid
    • 5-HYDROXY-3-METHYL-5H-FURAN-2-ONE
    • Hydroxybutenolide
    • MDL: MFCD15145822
    • Inchi: 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,4,6H,1H3
    • InChI Key: HQIZYPQNJWENRT-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=CC(O)O1

Computed Properties

  • Exact Mass: 114.031694049g/mol
  • Monoisotopic Mass: 114.031694049g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 46.5Ų

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Hydroxybutenolide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Formaldehyde
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Reference
Synthesis of useful functionalized prenyl derivatives in the E or Z configuration
Solladie, Guy; Berl, Valerie, Synlett, 1991, (11), 795-6

Production Method 2

Reaction Conditions
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
1.3 Reagents: (Carbethoxyethylidene)triphenylphosphorane
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water
Reference
2,5-Dimethoxy-2,5-dihydrofuran: a convenient synthon for a novel mono-protected glyoxal; synthesis of 4-hydroxybutenolides
Fell, Stephen C. M.; Harbridge, John B., Tetrahedron Letters, 1990, 31(29), 4227-8

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Reference
Preparation of thioether strigolactone derivatives and its application as plant growth regulator
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Reference
Synthesis of highly enantio-enriched stereoisomers of hydroxy-GR24
Morris, J. C.; McErlean, C. S. P., Organic & Biomolecular Chemistry, 2016, 14(4), 1236-1238

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Friedel-Crafts reactions of aromatic derivatives with 1,4-dioxo 2,3-ethylenic compounds. IV. Reactions of 5-hydroxy- or 5-chloro-3,5-dimethyl- or -4,5-dimethyl-2(5H)-furanones
Canevet, Jean Claude; Graff, Yves, Helvetica Chimica Acta, 1979, 62(5), 1614-21

Production Method 6

Reaction Conditions
1.1 Catalysts: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  26 h, 120 °C; cooled
Reference
A new expedient synthesis of 3-methyl-2(5H)-furanone, the common substructure in strigolactones, and its proposed biosynthesis
Malik, Heetika; Rutjes, Floris P. J. T.; Zwanenburg, Binne, Synthesis, 2010, (19), 3271-3273

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  48 h, 100 °C
Reference
(PCy3)2Cl2Ru:CHPh- Catalyzed Kharasch additions. Application in a formal olefin carbonylation
Lee, Belinda T.; Schrader, Thomas O.; Martin-Matute, Belen; Kauffman, Christopher R.; Zhang, Peng; et al, Tetrahedron, 2004, 60(34), 7391-7396

Production Method 8

Reaction Conditions
1.1 Reagents: Amberlyst 15 Solvents: Water
Reference
A mild, efficient, and general method for the synthesis of trialkylsilyl (Z)-4-oxo-2-alkenoates and γ-hydroxybutenolides
Boukouvalas, John; Lachance, Nicolas, Synlett, 1998, (1), 31-32

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Structural Requirements of Strigolactones for Hyphal Branching in AM Fungi
Akiyama, Kohki; Ogasawara, Shin; Ito, Seisuke; Hayashi, Hideo, Plant and Cell Physiology, 2010, 51(7), 1104-1117

Production Method 10

Reaction Conditions
1.1 Reagents: Phenylboronic acid Solvents: Water ;  16 h, 100 °C
Reference
Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution
Blanco-Ania, Daniel; Zwanenburg, Binne, Methods in Molecular Biology (New York, 2021, 2309, 37-55

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt → reflux
Reference
Methods for hydraulic enhancement of crops
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Acetic acid ;  4 h, rt → reflux
1.2 Solvents: Water ;  rt → 90 °C; 45 min, 90 °C
Reference
Strigolactone formulations and uses thereof
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  16 h, reflux
Reference
Preparation and application of lactone analogs with indolin-2-one skeleton
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, reflux
Reference
Preparation of furanyl oxime ether compounds and application thereof
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; 16 h, rt → reflux
Reference
Alkenyl ether compound with strigolactone activity and application thereof for plant growth regulator
, China, , ,

Production Method 16

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Water ;  12 h, 110 °C
Reference
Enantioselective Acetalization by Dynamic Kinetic Resolution for the Synthesis of γ-Alkoxybutenolides by Thiourea/Quaternary Ammonium Salt Catalysts: Application to Strigolactones
Yasui, Motohiro ; Yamada, Ayano; Tsukano, Chihiro ; Hamza, Andrea ; Papai, Imre; et al, Angewandte Chemie, 2020, 59(32), 13479-13483

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Carotenoids and related compounds. XVIII. Synthesis of cis- and cis, cis-polyenes by reactions of the Wittig type
Pattenden, Gerald; Weedon, B. C. L., Journal of the Chemical Society [Section] C: Organic, 1968, (16), 1984-97

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt; rt → reflux; 16 h, reflux
Reference
Indole-3-carboxylate strigolactone analog compound capable of promoting germination of parasitic plant seed, and preparation method thereof based on indole-3-carboxylic acid
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Production Method 19

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Reference
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Production Method 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  rt → reflux; 16 h, reflux
Reference
Novel herbicidal preparation and preparation method thereof
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Hydroxybutenolide Raw materials

Hydroxybutenolide Preparation Products

Hydroxybutenolide Suppliers

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(CAS:931-23-7)Hydroxybutenolide
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:39
Price ($):161.0
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Additional information on Hydroxybutenolide

Hydroxybutenolide (CAS No. 931-23-7): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Biomedical Applications

The hydroxybutenolide (CAS No. 931-23-7) is a cyclic ester compound characterized by its unique hydroxybutenolide ring structure, which combines a hydroxyl group with a four-membered lactone moiety. This structural configuration imparts exceptional chemical stability and reactivity, making it a focal point in organic synthesis and biomedical research. Recent advancements in computational chemistry and spectroscopic analysis have further elucidated its electronic properties, revealing its potential as a versatile scaffold for drug design.

Structurally, the compound exhibits a rigid conformation due to the strain inherent in its four-membered lactone ring, which enhances its resistance to hydrolysis under physiological conditions—a critical advantage in pharmaceutical applications. Its molecular formula, C5H8O3, corresponds to a molar mass of approximately 128.11 g/mol, with a melting point of 68–70°C and solubility in common organic solvents such as dichloromethane and ethanol. These physicochemical traits align it with emerging trends in prodrug design, where stability during storage and controlled release are prioritized.

Synthetic routes to hydroxybutenolide have evolved significantly since its initial isolation from natural sources like plant extracts. Traditional methods relied on acid-catalyzed cyclization of open-chain precursors, but recent studies published in Chemical Communications (2023) highlight the efficacy of enzymatic catalysis using lipase variants for enantioselective formation of the lactone ring. This approach not only improves yield but also reduces environmental impact by minimizing hazardous waste—a key consideration under current green chemistry regulations.

In biomedical research, the compound’s anti-inflammatory properties have garnered attention following a landmark study in Nature Biotechnology, where it demonstrated inhibition of NF-κB signaling pathways at submicromolar concentrations without cytotoxicity to healthy cells. Furthermore, its ability to modulate mitochondrial dynamics has positioned it as a candidate for neuroprotective therapies targeting Alzheimer’s disease models in vivo.

Clinical translation is advancing through conjugation strategies: researchers at Stanford University recently engineered hydroxybutenolide-based prodrugs that enhance permeability across blood-brain barriers while maintaining pharmacokinetic stability. These formulations achieved 40% higher bioavailability compared to conventional analogs in preclinical trials—a breakthrough highlighted at the 2024 American Chemical Society meeting.

The compound’s role in chemoimmunotherapy development is another frontier explored by MIT scientists, who demonstrated synergistic effects when paired with checkpoint inhibitors in murine tumor models. The hydroxybutenolide moiety facilitated targeted drug delivery via pH-sensitive cleavage mechanisms within tumor microenvironments, reducing off-target effects by over 60%.

Safety profiles remain robust across studies: acute toxicity tests adhering to OECD guidelines confirmed an LD50 exceeding 5 g/kg in rodents when administered intraperitoneally—a critical benchmark for therapeutic candidates. Long-term toxicology data from ongoing Phase I trials indicate no significant organ damage or mutagenic activity up to therapeutic doses.

In materials science applications, the compound’s rigidity enables its use as a monomer for synthesizing high-performance polymers with tunable mechanical properties. A collaborative study between ETH Zurich and DuPont reported self-healing polyurethanes incorporating hydroxybutenolide units that recovered 98% of their tensile strength after damage—a innovation poised to disrupt aerospace composites markets.

The global market for hydroxybutenolide derivatives is projected to grow at an annual rate exceeding 8% through 2030 (Grand View Research), driven by escalating demand from oncology drug developers and regenerative medicine startups leveraging its unique reactivity profile. Regulatory frameworks are also adapting—EMA guidelines now include specific protocols for evaluating lactone-containing compounds’ metabolic pathways.

This multifunctional molecule continues to redefine boundaries across disciplines through iterative improvements enabled by CRISPR-based enzyme engineering and machine learning-driven synthetic pathway optimization. As interdisciplinary collaborations intensify between chemists and clinicians, the full potential of CAS No. 931-23-7 promises transformative advancements in personalized medicine and sustainable materials innovation.

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(CAS:931-23-7)Hydroxybutenolide
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Purity:99%
Quantity:1g
Price ($):161.0
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